(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate
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Overview
Description
(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate: is a chemical compound with a unique structure that includes a benzoxathiol ring and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate typically involves the following steps:
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Formation of the Benzoxathiol Ring: : The benzoxathiol ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a sulfur-containing reagent. Common reagents include sulfur dichloride or sulfuryl chloride, and the reaction is often carried out under acidic conditions to facilitate ring closure.
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Introduction of the Methanesulfonate Group: : The methanesulfonate group is introduced via a sulfonation reaction. This can be achieved by reacting the benzoxathiol intermediate with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:
Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalysis: Catalysts may be employed to accelerate the reaction rates and improve selectivity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups, enabling the synthesis of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzoxathiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
Medically, this compound has potential as a therapeutic agent. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.
Mechanism of Action
The mechanism by which (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxathiol Derivatives: Compounds with similar benzoxathiol rings but different substituents.
Methanesulfonate Esters: Compounds with methanesulfonate groups attached to different core structures.
Uniqueness
(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate is unique due to the combination of its benzoxathiol ring and methanesulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,3-dioxo-1,3λ6-benzoxathiol-5-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S2/c1-15(9,10)14-6-2-3-7-8(4-6)16(11,12)5-13-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPPNAMYVCPYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)OCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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